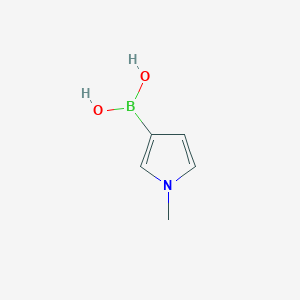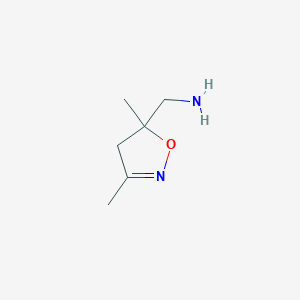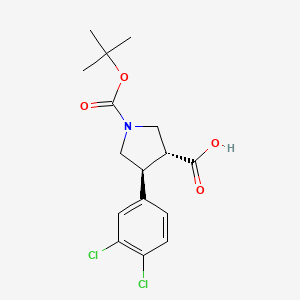
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Übersicht
Beschreibung
“6-(4-Chlorophenoxy)pyridine-3-carbaldehyde” is an organic compound with the empirical formula C12H8ClNO . It is a derivative of pyridine-3-carbaldehyde, which is also known as nicotinaldehyde . Nicotinaldehyde is a colorless liquid and is one of three isomeric pyridinaldehydes .
Molecular Structure Analysis
The molecular weight of “this compound” is 217.65 . The SMILES string representation of the molecule is Clc1ccc(cc1)-c2ccc(C=O)cn2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridinecarboxaldehydes, in general, have been studied for their structural, energetic, and vibrational properties . They can undergo reactions such as condensation, reduction, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
- Researchers have developed methods for synthesizing novel heterocyclic compounds using derivatives similar to 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde. For instance, novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized from dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction. These carbaldehydes were further treated to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines, indicating the versatility of chlorophenoxy pyridine carbaldehydes in synthesizing diverse heterocyclic structures (Quiroga et al., 2010).
Advances in Synthesis Methods
- A new method for synthesizing 6-chloropyridine-3-carbaldehyde, a compound closely related to this compound, in one step has been presented, showing high-purity products at high yield. This advancement indicates the ongoing development of more efficient synthesis methods for chlorophenoxy pyridine derivatives, which could be applicable to this compound (Lin Yuan-bin, 2007).
Structural and Molecular Studies
- Structural studies of pyrazolo[3,4-b]pyridine derivatives, which share a core structure with this compound, have been conducted to understand the hydrogen-bonded assembly in these molecules. These studies provide insights into the molecular interactions and crystal structures of such compounds, which are crucial for their potential applications in material science and pharmaceuticals (Quiroga et al., 2012).
Fungicidal Activity
- The fungicidal activity has been explored for compounds synthesized from substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, indicating the potential agrochemical applications of this compound derivatives (Kuzenkov & Zakharychev, 2009).
Eigenschaften
IUPAC Name |
6-(4-chlorophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLJRHNWGOQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl 5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3215364.png)




